N-(3,5-dimethoxyphenyl)-2-{[(2-fluorophenyl)methyl]sulfanyl}quinazolin-4-amine
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Overview
Description
“N-(3,5-dimethoxyphenyl)-2-{[(2-fluorophenyl)methyl]sulfanyl}quinazolin-4-amine” is a synthetic organic compound that belongs to the quinazoline family. Quinazolines are known for their diverse biological activities and are often studied for their potential therapeutic applications. This compound, with its unique structural features, may exhibit interesting chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “N-(3,5-dimethoxyphenyl)-2-{[(2-fluorophenyl)methyl]sulfanyl}quinazolin-4-amine” typically involves multiple steps:
Formation of the Quinazoline Core: The quinazoline core can be synthesized through the cyclization of appropriate precursors, such as anthranilic acid derivatives, under acidic or basic conditions.
Introduction of the 3,5-Dimethoxyphenyl Group: This step involves the substitution of the quinazoline core with the 3,5-dimethoxyphenyl group using suitable reagents and catalysts.
Attachment of the 2-Fluorophenylmethylsulfanyl Group:
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions may target the quinazoline core or the aromatic rings, potentially leading to the formation of dihydroquinazoline derivatives.
Substitution: The compound can participate in various substitution reactions, such as nucleophilic aromatic substitution, especially at the fluorophenyl ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents like lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are often used.
Substitution: Reagents such as sodium hydride, potassium carbonate, and various nucleophiles can be employed under appropriate conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydroquinazoline derivatives.
Substitution: Various substituted quinazoline derivatives.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe to study biological pathways.
Medicine: Possible therapeutic applications, such as anticancer, antiviral, or anti-inflammatory agents.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of this compound would depend on its specific biological target. Generally, quinazoline derivatives are known to interact with various enzymes and receptors, modulating their activity. The presence of the 3,5-dimethoxyphenyl and 2-fluorophenylmethylsulfanyl groups may enhance its binding affinity and specificity towards certain molecular targets.
Comparison with Similar Compounds
Similar Compounds
- N-(3,5-dimethoxyphenyl)-2-{[(2-chlorophenyl)methyl]sulfanyl}quinazolin-4-amine
- N-(3,5-dimethoxyphenyl)-2-{[(2-bromophenyl)methyl]sulfanyl}quinazolin-4-amine
- N-(3,5-dimethoxyphenyl)-2-{[(2-iodophenyl)methyl]sulfanyl}quinazolin-4-amine
Uniqueness
The unique combination of the 3,5-dimethoxyphenyl and 2-fluorophenylmethylsulfanyl groups in “N-(3,5-dimethoxyphenyl)-2-{[(2-fluorophenyl)methyl]sulfanyl}quinazolin-4-amine” may confer distinct chemical and biological properties compared to its analogs. These differences could be reflected in its reactivity, binding affinity, and overall biological activity.
Properties
IUPAC Name |
N-(3,5-dimethoxyphenyl)-2-[(2-fluorophenyl)methylsulfanyl]quinazolin-4-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20FN3O2S/c1-28-17-11-16(12-18(13-17)29-2)25-22-19-8-4-6-10-21(19)26-23(27-22)30-14-15-7-3-5-9-20(15)24/h3-13H,14H2,1-2H3,(H,25,26,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JRONILLZYAJBMA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1)NC2=NC(=NC3=CC=CC=C32)SCC4=CC=CC=C4F)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20FN3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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